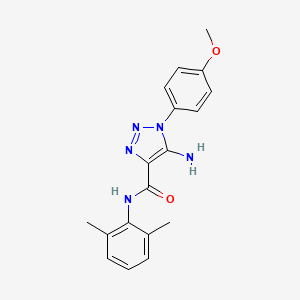

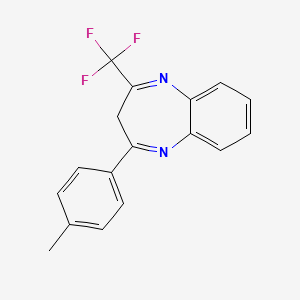

![molecular formula C18H13NOS B5520980 2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)

2-[(1-naphthylmethyl)thio]-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(1-naphthylmethyl)thio]-1,3-benzoxazole" belongs to a class of organic compounds known for their unique structural frameworks. These compounds are studied for their interesting photophysical properties and potential applications in various fields such as organic electronics, fluorescence, and as precursors in pharmaceutical synthesis. While there isn't a direct study on this exact compound, related benzoxazole derivatives exhibit significant biological and chemical properties which have been extensively researched.

Synthesis Analysis

The synthesis of benzoxazole derivatives generally involves cyclization reactions, starting from ortho-hydroxyanilines or ortho-aminophenols with carboxylic acid derivatives or halides. Though specific synthesis routes for “2-[(1-naphthylmethyl)thio]-1,3-benzoxazole” are not directly documented, similar compounds are synthesized using intermediates like 1-amino-2-naphthol hydrochloride, coupled with thiosemicarbazide or thiocarbazone precursors in acidic or basic media to form the benzoxazole core structure through a ring-closure mechanism. The incorporation of the naphthylmethylthio group likely involves subsequent thiation or substitution reactions with appropriate sulfur donors.

Molecular Structure Analysis

While specific studies on the molecular structure of “2-[(1-naphthylmethyl)thio]-1,3-benzoxazole” are not found, benzoxazole derivatives characteristically exhibit planar structures due to the aromatic nature of the benzoxazole ring. The presence of the naphthylmethylthio group would add steric hindrance and could influence the overall molecular conformation, potentially affecting its electronic and optical properties.

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic displacement, and coupling reactions, depending on the substituent groups attached to the core structure. The thioether group in “2-[(1-naphthylmethyl)thio]-1,3-benzoxazole” may undergo oxidation, alkylation, or serve as a nucleophile in displacement reactions, leading to diverse chemical transformations.

Physical Properties Analysis

The physical properties of benzoxazole derivatives like solubility, melting point, and crystallinity depend significantly on their substituents. Compounds with naphthylmethylthio groups generally exhibit higher melting points and lower solubility in polar solvents due to increased hydrophobic character and molecular weight.

Chemical Properties Analysis

Chemically, benzoxazole derivatives display varied properties including fluorescence, thermal stability, and biological activity. The electronic structure of the benzoxazole ring contributes to its photophysical properties, making it a component in fluorescent materials and organic semiconductors. The specific chemical properties of “2-[(1-naphthylmethyl)thio]-1,3-benzoxazole” would depend on the electronic effects of the naphthylmethylthio substituent, which could influence its reactivity, photophysical behavior, and potential applications in sensing or material science.

For specific references, here are some relevant studies on related compounds:

Synthesis and characterization processes for benzoxazole derivatives can be referenced in works by Kumar et al. (2020), which detail the synthesis routes and characterization of naphthoxazole derivatives (Kumar et al., 2020).

The structural and photophysical analysis can be referenced from Phatangare et al. (2013), which provides insight into the properties of benzoxazole derivatives and their synthesis (Phatangare et al., 2013).

科学的研究の応用

Photophysical Properties and Applications

The study by Phatangare et al. (2013) on the photophysical behavior of ESIPT-inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol, synthesized from a related compound, highlights its potential in sensing applications. The compound shows sensitivity to its micro-environment, displaying dual emission in non-polar solvents and a single short wavelength emission in polar solvents. This sensitivity, along with the large Stokes shift, makes it a candidate for fluorescence-based sensors and probes in various analytical applications (Phatangare et al., 2013).

Antimicrobial and Antifungal Applications

Another study by Phatangare et al. (2013) focused on the synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, which demonstrated good in vitro antibacterial and antifungal activities. These findings suggest the potential use of these compounds in developing new antimicrobial agents, offering a novel approach to combat resistant microbial strains (Phatangare et al., 2013).

Antioxidant, Anticancer, and Enzyme Inhibition Applications

A 2022 study by Skrzypek et al. investigated novel benzoxazole and naphthoxazole analogs for their broad spectrum of biological activities, including cholinesterase inhibition, anticancer, and antioxidant properties. These compounds showed promising results in these areas, indicating potential applications in therapeutic interventions for neurodegenerative diseases like Alzheimer's and cancer treatment strategies (Skrzypek et al., 2022).

Material Science and Organic Electronics

Research on the synthesis and characterization of 2-substituted naphtho[1,2-d]oxazole derivatives revealed their potential applications in material science and organic electronics. These compounds exhibit properties suitable for use in the synthesis of bioactive structures and may possess potent biological and photochromatic activities, suggesting their utility in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Kumar et al., 2020).

特性

IUPAC Name |

2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NOS/c1-2-9-15-13(6-1)7-5-8-14(15)12-21-18-19-16-10-3-4-11-17(16)20-18/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGCSJYDINWTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

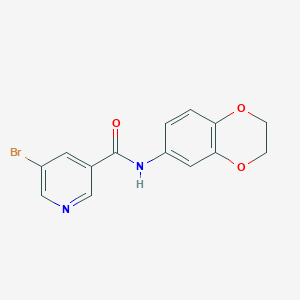

![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)

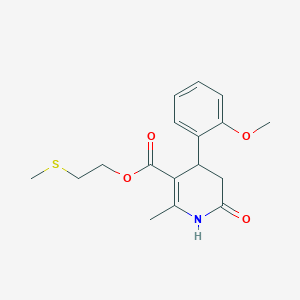

![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)

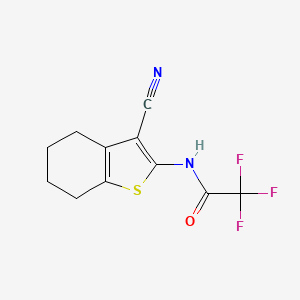

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)